N,N-diethylethanamine;2,2,2-tribromoacetic acid
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Overview
Description
N,N-diethylethanamine;2,2,2-tribromoacetic acid: is a compound that combines the properties of an amine and a carboxylic acid derivative. . 2,2,2-tribromoacetic acid is a halogenated acetic acid derivative. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine (Triethylamine): This compound is typically synthesized by the alkylation of ammonia with ethanol in the presence of a catalyst.
2,2,2-tribromoacetic acid: This compound can be prepared by the bromination of acetic acid using bromine in the presence of a catalyst.
Industrial Production Methods:
N,N-diethylethanamine (Triethylamine): Industrially, it is produced by the reaction of ammonia with ethanol under high pressure and temperature.
2,2,2-tribromoacetic acid: Industrial production involves the bromination of acetic acid in large-scale reactors with controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide.
Reduction: 2,2,2-tribromoacetic acid can be reduced to acetic acid.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 2,2,2-tribromoacetic acid: Acetic acid.
Substitution reactions: Quaternary ammonium salts and other substituted products.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Pharmaceuticals: Both compounds are used in the synthesis of pharmaceutical intermediates.
Industry:
Mechanism of Action
N,N-diethylethanamine:
Mechanism: Acts as a base and nucleophile in chemical reactions.
Molecular Targets: Reacts with electrophiles to form various products.
2,2,2-tribromoacetic acid:
Comparison with Similar Compounds
N,N-dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
N,N-diisopropylethanamine: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness:
N,N-diethylethanamine: Unique due to its specific alkylation pattern, making it a versatile base and nucleophile.
2,2,2-tribromoacetic acid: Unique due to its high degree of halogenation, making it highly reactive in substitution reactions.
Properties
CAS No. |
39107-91-0 |
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Molecular Formula |
C8H16Br3NO2 |
Molecular Weight |
397.93 g/mol |
IUPAC Name |
N,N-diethylethanamine;2,2,2-tribromoacetic acid |
InChI |
InChI=1S/C6H15N.C2HBr3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7) |
InChI Key |
PYZKJXPZBBFFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(=O)(C(Br)(Br)Br)O |
Origin of Product |
United States |
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